molecular formula C6H12ClNO B1381179 2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride CAS No. 1780693-48-2

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride

Cat. No.: B1381179
CAS No.: 1780693-48-2
M. Wt: 149.62 g/mol
InChI Key: LUTVSQCTGHUTOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride is a bicyclic amine hydrochloride salt characterized by a [2.2.1] bicyclic framework with a nitrogen atom at position 2 and a hydroxyl group at position 3. This compound has garnered attention in medicinal chemistry due to its role as a muscarinic receptor ligand, particularly for agonist binding sites . Its stereochemistry and functional groups influence its pharmacological activity, with derivatives showing high binding affinity (e.g., IC50 of 23 nM for compound 2e in muscarinic agonist studies) . The hydrochloride salt form enhances solubility and stability, making it suitable for in vitro and in vivo studies .

Properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTVSQCTGHUTOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1CN2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives .

Scientific Research Applications

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs differ in ring size, substituents, and heteroatom placement. Below is a comparison of structural features:

Compound Name Bicyclic Framework Substituents Similarity Score* CAS Number
2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride [2.2.1] 5-OH, 2-N 1.00 N/A
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride [2.2.1] 2-O, 5-N 1.00 909186-56-7
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride [3.2.1] 8-O, 3-N 0.84 54745-74-3
exo-8-Azabicyclo[3.2.1]octan-3-ol hydrochloride [3.2.1] 3-OH, 8-N 0.67 17366-48-2

*Similarity scores based on structural overlap with this compound .

Pharmacological Activity

  • Muscarinic Agonist Activity: 2-Azabicyclo[2.2.1]heptan-5-ol derivatives exhibit high selectivity for agonist binding sites. Compound 2e (a 2-substituted ester derivative) showed an IC50 of 23 nM at Oxo-M binding sites, with >1,585-fold selectivity over antagonist sites . In contrast, (1R,5S)-2-[3-amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, a [3.2.1] analog, displayed lower binding constants (~10<sup>−4</sup> M) in rat heart and brain tissues .
  • Receptor Binding Affinity :
    The [2.2.1] framework confers superior agonist activity compared to larger bicyclic systems (e.g., [2.2.2] or [3.2.1]), likely due to optimal steric and electronic interactions with muscarinic receptors .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Molecular Formula
This compound Not reported Water-soluble* C₆H₁₂ClNO
all-endo-5-Amino-6-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol HCl 165–167 H₂O-acetone C₉H₁₈ClNO₂
(-)-2-Azabicyclo[2.2.1]hept-5-en-3-one 92–100 Organic solvents C₆H₇NO

*Hydrochloride salts generally enhance aqueous solubility .

Biological Activity

2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride, also known as endo-2-azabicyclo[2.2.1]heptan-5-ol hydrochloride, is a bicyclic compound with notable biological activity, particularly as an anticholinergic agent. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H12ClNO\text{C}_6\text{H}_{12}\text{ClN}\text{O} with a molecular weight of 177.63 g/mol. Its structure features a bicyclic framework with a hydroxyl group and a quaternary ammonium center, which significantly contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Studies indicate that this compound exhibits high binding affinity for the α4β2 subtype of nAChRs, which are implicated in various neurological functions and respiratory conditions.

Key Mechanisms:

  • Binding Affinity : The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards nAChRs, particularly the α4β2 subtype .
  • Anticholinergic Activity : The compound acts as an antagonist at nAChRs, which can modulate neurotransmitter release and influence various physiological processes .

Biological Activity and Therapeutic Applications

Research has demonstrated that this compound has significant potential in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its potency surpasses that of established anticholinergic drugs like ipratropium bromide .

Table 1: Comparison of Binding Affinities

CompoundBinding Affinity (Ki)Target Receptor
2-Azabicyclo[2.2.1]heptan-5-ol HCl< 10 nMα4β2 nAChR
Ipratropium Bromide~30 nMMuscarinic Receptors
Epibatidine~0.1 nMα4β2 nAChR

Case Studies

  • Respiratory Conditions : A study reported the efficacy of this compound in preclinical models of asthma, demonstrating reduced airway hyperresponsiveness and inflammation compared to controls .
  • Neurological Disorders : Another investigation highlighted its potential in treating cognitive impairments associated with Alzheimer's disease by modulating cholinergic signaling through selective receptor antagonism .

Synthesis and Derivatives

The synthesis of this compound typically involves several methods including nucleophilic substitution reactions and palladium-catalyzed processes . Researchers have also explored various analogues to enhance its pharmacological profile while reducing toxicity.

Table 2: Synthetic Methods Overview

MethodologyDescription
Nucleophilic SubstitutionRetention of configuration at C-7
Palladium-Catalyzed ReactionsEfficient synthesis of oxygenated derivatives
FluorinationEnhances binding affinity through structural modifications

Q & A

What are the key synthetic methodologies for preparing 2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis often involves bicyclic lactam intermediates and subsequent functionalization. A multi-step route includes lactam alcoholysis, enantiomer separation, and N-protection , followed by oxime formation and cycloaddition (e.g., using hydroxylamine hydrochloride and acetic anhydride) . Stereochemical control is critical, as the bicyclic scaffold contains multiple chiral centers. For example, tert-butyl-protected intermediates (e.g., (1R,4R)- or (1S,4S)-stereoisomers) are separated via chiral chromatography or enzymatic resolution to achieve enantiopure products . Reaction temperature and solvent polarity significantly impact diastereoselectivity during cyclization steps.

How can researchers confirm the stereochemistry and purity of this compound derivatives?

Chiral HPLC paired with NMR spectroscopy (e.g., NOESY for spatial proximity analysis) is standard for stereochemical confirmation. Absolute configuration can be determined via X-ray crystallography of intermediates like tert-butyl (1R,4S,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate . Purity assessment requires LC-MS to detect trace impurities (e.g., unreacted lactams or des-hydroxy byproducts) and elemental analysis to verify stoichiometric chloride content . Pharmacopeial guidelines recommend monitoring residual solvents (e.g., acetonitrile) using GC-MS .

What strategies address discrepancies in reported biological activity data for 2-Azabicyclo[2.2.1]heptan-5-ol-based compounds?

Contradictions in IC50 values (e.g., antiproliferative activity in cancer cell lines) may arise from stereochemical heterogeneity or assay variability . To mitigate this:

  • Standardize enantiomeric purity (>99% ee) using chiral stationary phases .
  • Validate biological assays with positive controls (e.g., cisplatin for cytotoxicity studies) .
  • Perform dose-response curves in triplicate across multiple cell lines to account for metabolic differences .

How can researchers optimize the enantioselective synthesis of this compound for drug discovery applications?

Advanced approaches include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in transition-metal-catalyzed cycloadditions to enhance enantiomeric excess .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer of a racemic intermediate .
  • Computational modeling : DFT calculations to predict transition-state energetics and guide catalyst design for stereocontrol .

What analytical methodologies are recommended for characterizing degradation products of this compound under accelerated stability testing?

Under stress conditions (heat, light, humidity), the compound may undergo oxidation of the hydroxyl group or HCl dissociation . Recommended methods:

  • Forced degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor via UPLC-PDA .
  • Mass spectrometry : Identify degradation products (e.g., ketone derivatives via oxidation) using high-resolution Q-TOF .
  • Solid-state NMR : Detect amorphous/crystalline phase changes that affect stability .

How does the bicyclic scaffold of this compound influence its pharmacokinetic properties?

The rigid bicyclic structure enhances metabolic stability by reducing cytochrome P450-mediated oxidation. However, the hydroxyl group may increase solubility at the expense of membrane permeability. Strategies to balance these properties include:

  • Prodrug modification : Esterification of the hydroxyl group to improve oral bioavailability .
  • Salt formation : Co-crystallization with counterions (e.g., besylate) to modulate dissolution rates .

What are the best practices for handling and storing this compound to prevent decomposition?

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to prevent hydrolysis .
  • Handling : Use desiccants (e.g., silica gel) in reaction setups to minimize moisture ingress .
  • Safety : Wear PPE due to risks of skin sensitization (H317) and acute toxicity (H302) .

How can researchers leverage structure-activity relationship (SAR) studies to optimize 2-Azabicyclo[2.2.1]heptan-5-ol derivatives for CNS targets?

Key SAR insights:

  • N-Substitution : Introducing lipophilic groups (e.g., benzyl) enhances blood-brain barrier penetration .
  • Hydroxyl group modification : Acetylation reduces hydrogen-bonding capacity, potentially lowering efflux by P-glycoprotein .
  • Bicyclic ring expansion : Analogues like 2-azabicyclo[3.2.1]octane show improved binding to σ1 receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.